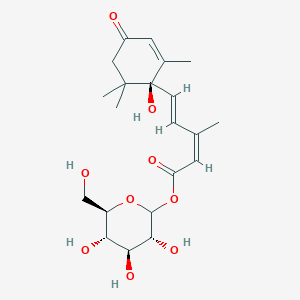

(+)-abscisic acid D-glucopyranosyl ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H30O9 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate |

InChI |

InChI=1S/C21H30O9/c1-11(5-6-21(28)12(2)8-13(23)9-20(21,3)4)7-15(24)30-19-18(27)17(26)16(25)14(10-22)29-19/h5-8,14,16-19,22,25-28H,9-10H2,1-4H3/b6-5+,11-7-/t14-,16-,17+,18-,19?,21-/m1/s1 |

InChI Key |

HLVPIMVSSMJFPS-VONZRBOSSA-N |

Isomeric SMILES |

CC1=CC(=O)CC([C@]1(/C=C/C(=C\C(=O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)O)(C)C |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)C)O)(C)C |

Origin of Product |

United States |

Biosynthesis, Catabolism, and Interconversion Dynamics of + Abscisic Acid D Glucopyranosyl Ester

Biosynthetic Pathways of (+)-Abscisic Acid D-Glucopyranosyl Ester

The primary biosynthetic route for ABA-GE is the direct glucosylation of free abscisic acid. This reaction involves the transfer of a glucose molecule from a sugar donor to ABA, rendering it inactive. ebi.ac.ukresearchgate.net

Catabolism and Deconjugation of this compound

The conversion of ABA-GE back to free, active ABA is a critical step that allows plants to rapidly increase ABA levels in response to stress. nih.govresearchgate.net This process of deconjugation is a single-step hydrolysis reaction, making it a much faster source of ABA than the multi-step de novo synthesis pathway. nih.govnih.gov

β-Glucosidase (BGLU)-Mediated Hydrolysis to Free Abscisic Acid

The hydrolysis of the ester bond in ABA-GE to release free ABA and glucose is catalyzed by enzymes called β-glucosidases (BGLUs), also known as β-D-glucopyranosyl abscisate glucohydrolases. enzyme-database.orgwikipedia.org This enzymatic action represents a key control point in activating the stored pool of inactive ABA. enzyme-database.org

Several β-glucosidase isoforms with the ability to hydrolyze ABA-GE have been identified and characterized in different plant species and cellular compartments.

AtBG1 (BGLU18): In Arabidopsis, AtBG1 is a well-characterized β-glucosidase that hydrolyzes ABA-GE. enzyme-database.orgnih.govplos.org This enzyme is localized to the endoplasmic reticulum (ER). nih.govnih.gov Under dehydration stress, the activity of AtBG1 (also referred to as BGLU18) is enhanced, leading to an increase in cellular ABA levels. nih.govuniprot.org This activation is linked to dynamic changes in the ER structure itself under stress conditions. nih.govnih.gov Mutants lacking AtBG1 (atbg1) show impaired stomatal closure in response to water deficit and have an increased number of stomata, highlighting the enzyme's critical role in stress adaptation. nih.govplos.org

AtBG2: A second β-glucosidase in Arabidopsis, AtBG2, has also been shown to hydrolyze ABA-GE to produce free ABA. nih.govresearchgate.net Unlike AtBG1, AtBG2 is localized to the vacuole, indicating that ABA can be produced from its conjugate in multiple organelles. nih.govnih.gov AtBG2 accumulates to high levels and exists as a high molecular weight complex under dehydration stress. nih.gov Overexpression of AtBG2 can rescue the ABA-deficient phenotypes of the atbg1 mutant, confirming its role in the ABA-GE deconjugation pathway. nih.gov

Oryza sativa (Rice) Isoforms (Os4BGlu12, Os4BGlu13): In rice, several β-glucosidases can act on ABA-GE. nih.gov Among them, Os4BGlu12 and Os4BGlu13 exhibit the highest hydrolytic activity towards ABA-GE. nih.gov These enzymes are not entirely specific to ABA-GE; they can also hydrolyze the glucose esters of other phytohormones, such as gibberellins, and other glucosides. nih.govnih.gov They appear to be localized extracellularly, near the plasma membrane and in the apoplast, suggesting a role in modulating hormone signals outside the cell. nih.gov

Table 2: Functional Summary of Key ABA-GE Hydrolyzing β-Glucosidases

| Enzyme | Organism | Subcellular Localization | Key Findings | Citations |

|---|---|---|---|---|

| AtBG1 (BGLU18) | Arabidopsis thaliana | Endoplasmic Reticulum (ER) | Activity is enhanced by dehydration stress. Loss-of-function mutants have impaired stomatal closure and increased water loss. | nih.govnih.govenzyme-database.orgnih.govplos.orguniprot.org |

| AtBG2 | Arabidopsis thaliana | Vacuole | Accumulates under dehydration stress. Provides an alternative site for ABA production from ABA-GE. | nih.govresearchgate.netnih.gov |

| Os4BGlu12 | Oryza sativa (Rice) | Apoplast / Plasma Membrane | Exhibits high activity on ABA-GE. Also hydrolyzes oligosaccharides and other phytohormone conjugates. | nih.govnih.gov |

| Os4BGlu13 | Oryza sativa (Rice) | Apoplast / Plasma Membrane | Exhibits very high activity on ABA-GE. Also hydrolyzes gibberellin and other glucosides. | nih.govnih.gov |

Regulatory Mechanisms of β-Glucosidase Activity

The liberation of active ABA from its glucose conjugate is catalyzed by β-glucosidases. The activity of these enzymes is not constitutive but is instead tightly regulated by a variety of mechanisms, ensuring that ABA is released in a spatially and temporally controlled manner in response to specific cues.

Stress-Induced Polymerization: A fascinating regulatory mechanism is the stress-induced polymerization of certain β-glucosidases, leading to a rapid increase in their enzymatic activity. A prime example is the Arabidopsis thaliana β-glucosidase, AtBG1. nih.govresearchgate.net Under dehydration stress, AtBG1 monomers assemble into a polymerized form, resulting in a significant enhancement of its ability to hydrolyze ABA-GE. nih.gov This polymerization-mediated activation provides a swift mechanism for plants to boost their active ABA pools and mount a rapid response to changing environmental conditions, such as during diurnal cycles or upon the onset of drought. nih.govresearchgate.netnih.gov This rapid release of ABA from its stored conjugate is crucial for adaptive responses like stomatal closure. nih.gov

pH Effects: The activity of β-glucosidases is also highly dependent on the pH of their subcellular environment. Most β-glucosidases involved in ABA-GE hydrolysis exhibit optimal activity in acidic conditions. For instance, many fungal β-glucosidases have an optimal pH range of 4.0 to 6.5. researchgate.net In plants, the apoplastic space, a key site for ABA signaling, typically has an acidic pH, which is conducive to the activity of apoplastic β-glucosidases. oup.com For example, a barley apoplastic β-glucosidase shows an acidic pH optimum and has low activity above pH 7. oup.com Similarly, rice β-glucosidases Os4BGlu12 and Os4BGlu13 have pH optima around 5. nih.gov This pH-dependency allows for the modulation of ABA release based on the physiological state of the cell and its compartments.

Apoplastic Activation: The apoplast, the space outside the plasma membrane, serves as a critical site for the hydrolysis of ABA-GE, which can be transported over long distances. nih.gov β-glucosidases located in the apoplast can cleave the transported ABA-GE, releasing free ABA in close proximity to the guard cells, which are key targets for ABA-induced stomatal closure. oup.com The presence of β-glucosidase activity in the intercellular washing fluid (IWF) of barley leaves provides direct evidence for this extracellular hydrolysis. oup.com This apoplastic activation is a key component of the root-to-shoot signaling pathway under drought stress, where ABA-GE produced in the roots is transported to the leaves and converted to active ABA in the apoplast.

Enzymatic Reaction Kinetics and Specificity

The efficiency and substrate preference of β-glucosidases are defined by their kinetic parameters. These parameters, such as the Michaelis-Menten constant (Kₘ) and the catalytic efficiency (kcat/Kₘ), provide insights into the enzyme's affinity for its substrate and its catalytic power.

Different β-glucosidase isoforms exhibit varying kinetic properties for the hydrolysis of ABA-GE. For example, in a study of rice β-glucosidases, Os4BGlu13 showed a significantly higher catalytic efficiency (kcat/Kₘ = 12.4 mM⁻¹s⁻¹) for ABA-GE compared to Os4BGlu12 (kcat/Kₘ = 0.689 mM⁻¹s⁻¹). nih.gov This difference was attributed to both a lower Kₘ value (indicating higher affinity) and a higher kcat value for Os4BGlu13. nih.gov In Arabidopsis thaliana, a crude extract of seedlings showed a Kₘ value of 0.41 mmol/L for ABA-GE at its optimal pH of 6.0. fao.org The specificity of these enzymes is also noteworthy; for instance, the β-glucosidase from barley shows competitive inhibition by ABA-GE, indicating a specific interaction with the substrate. researchgate.net

Interactive Data Table: Kinetic Parameters of β-Glucosidases for this compound

| Enzyme/Source | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (mM⁻¹s⁻¹) | Optimal pH | Reference |

| Arabidopsis thaliana (crude extract) | 0.41 | - | - | 6.0 | fao.org |

| Rice (Oryza sativa) - Os4BGlu12 | 0.53 | 0.365 | 0.689 | ~5.0 | nih.gov |

| Rice (Oryza sativa) - Os4BGlu13 | 0.088 | 1.09 | 12.4 | ~5.0 | nih.gov |

| Barley (Hordeum vulgare) - apoplastic | - | - | - | Acidic | oup.com |

Note: "-" indicates data not available in the cited sources.

Distinctiveness from Oxidative Abscisic Acid Catabolism Pathways

The hydrolysis of ABA-GE represents a reversible mechanism for regulating active ABA levels, which is fundamentally different from the irreversible oxidative catabolism of ABA. The primary pathway for the irreversible degradation of ABA is through hydroxylation, a process catalyzed by a family of cytochrome P450 monooxygenases known as CYP707As. nih.govnih.govoup.com

The CYP707A enzymes primarily catalyze the 8'-hydroxylation of ABA, leading to the formation of an unstable intermediate that is spontaneously converted to phaseic acid (PA). nih.govnih.gov This is considered the main route of ABA inactivation. nih.gov Further metabolism can lead to the formation of dihydrophaseic acid (DPA). researchgate.net In addition to 8'-hydroxylation, some CYP707A enzymes can also catalyze 7'- and 9'-hydroxylation of ABA as a side reaction. canada.canih.gov

The key distinction lies in the reversibility of the reaction. While the glucose conjugate of ABA can be readily hydrolyzed back to the active hormone, the oxidative products PA and DPA are generally considered inactive catabolites. researchgate.netmdpi.com This makes the hydrolysis of ABA-GE a rapid response mechanism to increase ABA levels when needed, while oxidative catabolism serves to permanently reduce ABA concentrations. mdpi.com The enzymes involved, β-glucosidases and CYP707As, belong to different protein families and operate in distinct metabolic pathways. triyambak.orgfrontiersin.org

Overall Regulation of this compound Levels in Plant Tissues

The concentration of this compound in plant tissues is a result of a dynamic equilibrium between its synthesis, transport, and hydrolysis. This intricate regulation ensures that a readily available pool of inactive ABA is maintained, which can be rapidly mobilized upon demand.

The synthesis of ABA-GE from ABA is catalyzed by UDP-glucosyltransferases (UGTs). frontiersin.orgnih.gov This process of conjugation not only inactivates ABA but also facilitates its transport and storage in cellular compartments like the vacuole and the endoplasmic reticulum (ER). nih.govnih.govnih.gov The transport of ABA-GE into these compartments is an active process, mediated by transporters such as ATP-binding cassette (ABC) transporters. dntb.gov.uanih.gov

The levels of ABA-GE are also influenced by long-distance transport through the plant's vascular system. nih.gov This allows for the movement of the inactive ABA pool from sites of synthesis, such as the roots, to target tissues like the leaves. nih.gov

The hydrolysis of ABA-GE back to active ABA by β-glucosidases completes the cycle. frontiersin.orgnih.gov The expression and activity of both the UGTs that synthesize ABA-GE and the β-glucosidases that hydrolyze it are tightly regulated by developmental cues and environmental stresses. mdpi.comoup.com For example, under drought stress, the expression of some β-glucosidases is upregulated, leading to increased hydrolysis of ABA-GE and a subsequent rise in active ABA levels. nih.govresearchgate.net This coordinated regulation of synthesis, transport, and hydrolysis allows the plant to precisely control the spatiotemporal distribution of active ABA, which is essential for orchestrating a wide range of physiological responses.

Cellular and Intercellular Transport and Compartmentation of + Abscisic Acid D Glucopyranosyl Ester

Subcellular Sequestration and Storage Mechanisms

The conjugation of ABA to glucose to form ABA-GE serves as a mechanism for its inactivation and storage. This process is reversible, allowing the plant to quickly mobilize active ABA from this stored pool.

(+)-Abscisic acid D-glucopyranosyl ester is a hydrolyzable conjugate of ABA that accumulates in cellular compartments, primarily the vacuole and the endoplasmic reticulum (ER) nih.govnih.gov. This sequestration removes the inactive conjugate from the cytosol, where active ABA signaling occurs, and establishes a reserve pool. The accumulation in these organelles is a critical aspect of ABA homeostasis, providing a mechanism for the rapid formation of free ABA in response to abiotic stresses like dehydration and salt stress nih.govresearchgate.net. The release of active ABA is catalyzed by specific β-glucosidase enzymes located in the ER and vacuoles nih.gov. For instance, the β-glucosidase BGLU18, located in the ER, is critical for abiotic stress responses in Arabidopsis thaliana nih.govnih.gov. Under stress conditions, the distribution of BGLU18 shifts, leading to increased hydrolysis of ABA-GE and a subsequent rise in active ABA levels nih.govresearchgate.net.

Studies investigating the subcellular distribution of ABA and its conjugate within leaf mesophyll cells have confirmed that ABA-GE is predominantly sequestered in the vacuoles. In experiments with Xanthium strumarium and Vicia faba, it was demonstrated that while ABA was found in compartments inaccessible to dimethyl sulfoxide (B87167) (DMSO), presumed to be the chloroplast, ABA-GE was located in a DMSO-accessible compartment, identified as the vacuole nih.gov. Isolated vacuoles from Vicia faba leaf protoplasts were found to contain 91% of the total cellular ABA-GE, compared to only 22% of the total ABA nih.gov. This distinct compartmentation indicates that the vacuole serves as the primary storage site for the inactive ABA-GE, effectively removing it from the pool of active ABA in the mesophyll cells nih.govmdpi.com. This separation is crucial for preventing uncontrolled ABA signaling during normal growth while maintaining a readily available source of the hormone .

| Compound | Cellular Compartment | Percentage of Total in Mesophyll Cells (Vicia faba) |

| (+)-Abscisic acid | Vacuole | 22% |

| This compound | Vacuole | 91% |

This table summarizes the differential compartmentation of ABA and ABA-GE in the vacuoles of Vicia faba mesophyll cells, based on research findings. nih.gov

Membrane Transport Mechanisms of this compound

The transport of the hydrophilic ABA-GE molecule across the tonoplast (vacuolar membrane) is an active, energy-dependent process mediated by specific transporter proteins.

Research on vacuoles isolated from Arabidopsis thaliana mesophyll cells has identified that ATP-Binding Cassette (ABC) transporters are directly involved in the uptake of ABA-GE nih.govnih.gov. This transport is an active process that requires magnesium-ATP (MgATP) for energy nih.gov. Specifically, vacuolar transporters of the ABCC subfamily (also known as multidrug resistance-associated proteins or MRPs) have been shown to exhibit ABA-GE transport activity nih.govnih.govnih.gov. The involvement of ABC transporters in sequestering ABA-GE is a key mechanism for accumulating this conjugate in the vacuole against a concentration gradient . The transporter AtABCG25 has also been identified as a key player, mediating the export of both ABA and ABA-GE, and is involved in root-to-shoot translocation nih.govresearchgate.net.

In addition to ABC transporters, a second distinct transport mechanism facilitates the accumulation of ABA-GE in the vacuole: a proton-antiport system nih.govnih.govuzh.ch. This secondary active transport mechanism utilizes the proton gradient established across the tonoplast by the vacuolar H+-ATPase (V-ATPase) uzh.chnih.gov. The uptake of ABA-GE is coupled with the export of protons from the vacuole, driven by the electrochemical potential difference nih.govuzh.ch. Both the ABC transporter and the proton-antiport systems exhibit similar low-affinity kinetics for ABA-GE, with a Michaelis constant (Km) of approximately 1 mM nih.govuzh.ch. Despite this low affinity, these transport systems are considered sufficient for the continuous sequestration of ABA-GE produced in the cytosol into the vacuole nih.gov.

| Transport Mechanism | Energy Source | Transporter Family Example | Kinetic Parameter (Km) |

| ABC Transporter-mediated | Direct ATP hydrolysis | ABCC subfamily | ~ 1 mM |

| Proton-Antiport | Proton motive force (H+ gradient) | N/A | ~ 1 mM |

This table compares the two primary mechanisms identified for the transport of this compound into plant cell vacuoles. nih.govnih.govuzh.ch

Long-Distance Transport and Root-to-Shoot Signaling Hypothesis

This compound is not only a storage form of ABA but also a mobile, long-distance signal. The root-to-shoot signaling hypothesis posits that under conditions of soil drying, ABA is synthesized in the roots and transported to the shoots to regulate stomatal aperture and reduce water loss oup.comoup.com. ABA-GE plays a significant role in this process.

Endogenous ABA-GE is released from root tissues into the xylem and transported to the shoots oup.comnih.gov. Because biomembranes have extremely low permeability to ABA-GE, its concentration remains stable during long-distance transport through the xylem oup.com. This makes it an effective and reliable stress signal. Upon reaching the leaves, ABA-GE can be hydrolyzed by extracellular β-glucosidases in the apoplast, releasing active ABA near the guard cells to trigger stomatal closure oup.comoup.com. The transporter AtABCG25 has been shown to be crucial for the root-to-shoot translocation of both ABA and ABA-GE, mediating their export into the xylem nih.gov. While the traditional model emphasizes the root as the primary source of the ABA signal, some evidence also suggests that foliage-derived ABA is crucial and can be transported to the roots to influence their development nih.gov. Nonetheless, the transport of ABA-GE from root to shoot remains a key component of the plant's systemic response to drought stress oup.comnih.gov.

Presence and Fluctuation in Xylem Sap and Phloem Exudate

ABA-GE has been identified as a significant component of the long-distance signaling system in plants, transported through both the xylem and phloem vascular tissues. Its concentration in these transport streams fluctuates in response to environmental cues, particularly abiotic stress.

Under normal growth conditions, the concentration of ABA-GE in the xylem sap is generally low. However, in response to stress conditions such as drought, salinity, or phosphate (B84403) deficiency, its levels can increase substantially. nih.govresearchgate.net For instance, in Ricinus communis (castor bean) plants subjected to phosphate deficiency, the concentration of ABA-GE in the xylem sap increased threefold. researchgate.net Similarly, under salinity stress, barley plants show an increase in ABA-GE concentrations in their xylem sap. researchgate.net

While ABA is synthesized in various plant tissues, including roots and leaves, ABA-GE is also found in the soil solution and can be taken up by the roots and loaded into the xylem. d-nb.info This indicates that the pool of ABA-GE in the xylem is not solely dependent on endogenous synthesis and conjugation in the roots but can also be supplemented from external sources.

In phloem sap, ABA-GE is also present, facilitating the redistribution of ABA throughout the plant. In Ricinus communis, the concentration of ABA-GE in phloem sap was found to be significantly higher than in xylem sap, even under control conditions, suggesting a role for the phloem in circulating and storing this conjugated form of ABA. researchgate.net

Table 1: Concentration of this compound (ABA-GE) in Xylem and Phloem Sap of Ricinus communis Under Control and Phosphate-Deficient Conditions

| Condition | Tissue | ABA-GE Concentration (nM) |

|---|---|---|

| Control | Xylem Sap | 1.4 |

| P-Deficient | Xylem Sap | 4.2 |

| Control | Phloem Sap | 160 |

| P-Deficient | Phloem Sap | 310 |

Role in Long-Distance Stress Signaling and Redistribution

ABA-GE is considered a key long-distance stress signal, moving from the roots to the aerial parts of the plant via the xylem. nih.govtaylorfrancis.comnih.gov This transport is a crucial part of the plant's response to soil drying and other root-perceived stresses. The inactive nature of ABA-GE allows for its stable transport over long distances without eliciting a hormonal response until it reaches its target tissue.

Upon arrival in the leaves, particularly in the apoplast (the space outside the cell membrane), ABA-GE can be hydrolyzed to release active ABA. researchgate.netnih.gov This release is a critical step in initiating physiological responses such as stomatal closure to reduce water loss. oup.comresearchgate.net The hydrolysis is catalyzed by apoplastic β-glucosidases, enzymes that cleave the glucose molecule from ABA-GE. researchgate.netnih.govnih.gov

The redistribution of ABA-GE via the phloem allows the plant to move the ABA pool from source tissues (like mature leaves) to sink tissues (such as developing seeds or roots), ensuring that ABA homeostasis is maintained throughout the plant. nih.gov This recirculation is important for coordinating growth and stress responses across different organs.

Transport Efficiency and Hydrolysis Requirements for Intercellular Movement

The movement of ABA-GE across cellular membranes is a managed process, often requiring specific transporters. While free ABA, being a weak acid, can passively diffuse across membranes in its protonated form, the transport of the larger, more polar ABA-GE molecule is facilitated by transporters. nih.govfrontiersin.org Members of the ATP-binding cassette (ABC) transporter family have been implicated in the transport of both ABA and ABA-GE. nih.govbiocloud.netresearchgate.net Specifically, some transporters are involved in exporting ABA-GE from the cytosol into the vacuole for storage or into the apoplast for long-distance transport. nih.govtandfonline.comnih.gov

For ABA-GE to exert its biological effect, it must be hydrolyzed back to free ABA. nih.gov This deconjugation step is essential for its activity, as ABA-GE itself is physiologically inactive. researchgate.netnih.gov The hydrolysis is carried out by β-glucosidases, which are located in various cellular compartments, including the endoplasmic reticulum (ER), vacuoles, and the apoplast. researchgate.netnih.govnih.gov

In the apoplast: As mentioned, apoplastic β-glucosidases release ABA from xylem-transported ABA-GE, allowing it to act on guard cells and other leaf cells. researchgate.netnih.govnih.gov

In the ER and vacuoles: ABA-GE is stored in these organelles. nih.govnih.govtandfonline.com Under stress conditions, β-glucosidases within the ER (like AtBG1 in Arabidopsis) and vacuoles (like AtBG2) can hydrolyze the stored ABA-GE, providing a rapid burst of active ABA to the cytosol. oup.comnih.govmdpi.com This mechanism allows the plant to quickly respond to stress without relying solely on de novo ABA biosynthesis. oup.com

The efficiency of this system lies in its ability to store a large pool of inactive hormone that can be rapidly mobilized when needed. The spatial separation of ABA-GE (in vacuoles and the ER) and some of its activating enzymes ensures that the release of active ABA is tightly controlled and occurs only in response to specific stress signals. tandfonline.com

Table 2: Key Enzymes in the Hydrolysis of this compound (ABA-GE)

| Enzyme | Location | Function |

|---|---|---|

| β-glucosidases (general) | Apoplast, ER, Vacuole | Hydrolyzes ABA-GE to release free ABA. researchgate.netnih.govnih.gov |

| AtBG1 (Arabidopsis) | Endoplasmic Reticulum (ER) | Releases ABA from stored ABA-GE in response to stress. oup.comnih.gov |

| AtBG2 (Arabidopsis) | Vacuole | Contributes to ABA production from vacuolar ABA-GE pools during osmotic stress. nih.gov |

| Os4BGlu12 & Os4BGlu13 (Rice) | Cell Wall / Apoplast | Exhibit high hydrolytic activity on ABA-GE. nih.gov |

Molecular and Genetic Regulation of + Abscisic Acid D Glucopyranosyl Ester Metabolism

Transcriptional and Post-Transcriptional Regulation of Genes Encoding Metabolizing Enzymes (e.g., UGTs, BGLUs)

The metabolism of (+)-abscisic acid D-glucopyranosyl ester (ABA-GE) is a pivotal process for maintaining abscisic acid (ABA) homeostasis, dynamically regulated at both the transcriptional and post-transcriptional levels. This regulation centers on the enzymes responsible for its synthesis and hydrolysis: UDP-glucosyltransferases (UGTs) and β-glucosidases (BGLUs), respectively. The expression and activity of these enzymes are meticulously controlled by developmental signals and environmental stressors, ensuring that plants can fine-tune their active ABA levels in response to changing conditions .

Transcriptional regulation is a primary mechanism governing the abundance of metabolizing enzymes. The genes encoding both UGTs and BGLUs are responsive to various stimuli. For instance, under drought stress, the expression of certain β-glucosidase genes is upregulated, which leads to increased hydrolysis of the inactive ABA-GE pool and a subsequent rapid increase in active ABA levels to trigger physiological responses like stomatal closure . Conversely, ABA itself can modulate the transcription of genes involved in its own metabolism. In tobacco, ABA has been shown to inhibit the steady-state mRNA accumulation of class I β-1,3-glucanase (βGLU) genes, indicating a feedback mechanism where the hormone can down-regulate the expression of enzymes potentially involved in its release from conjugated forms nih.gov.

Post-transcriptional and post-translational modifications provide additional layers of regulation. The activity of UGTs is subject to several post-transcriptional controls, including the availability of the co-substrate UDP-glucose, protein-protein interactions, allosteric regulation, and post-translational modifications like glycosylation and phosphorylation nih.gov. These mechanisms can rapidly modulate the rate of ABA-GE synthesis without requiring new gene transcription. Similarly, the hydrolytic activity of β-glucosidases is highly dependent on the pH of their subcellular environment, allowing for spatial and temporal control over the release of active ABA .

The table below summarizes the key enzymes involved in the reversible conjugation of ABA.

| Enzyme Family | Specific Enzymes (Examples) | Function | Cellular Location (Examples) |

| UDP-glucosyltransferases (UGTs) | UGT71B6, UGT71B7, UGT71B8 | Catalyze the formation of ABA-GE from ABA and UDP-glucose nih.gov. | Cytosol nih.gov |

| β-glucosidases (BGLUs) | AtBG1, AtBG2 | Catalyze the hydrolysis of ABA-GE to release free ABA nih.gov. | Endoplasmic Reticulum, Vacuole nih.gov |

Genetic Studies and Mutants Affecting this compound Levels

Genetic approaches using mutants have been instrumental in elucidating the specific roles of enzymes that regulate ABA-GE levels. Studies in the model plant Arabidopsis thaliana have identified key genes whose disruption significantly alters ABA homeostasis.

Mutants related to UGTs have highlighted the importance of ABA conjugation. The enzymes UGT71B6, UGT71B7, and UGT71B8 have been identified as crucial players in ABA glucosylation nih.govmdpi.com. Genetic suppression of these three UGTs through RNA interference (RNAi) resulted in transgenic plants with a twofold increase in cellular free ABA levels. These UGT RNAi plants exhibited multiple growth-defective phenotypes and displayed hypersensitivity to externally applied ABA, confirming that the conjugation of ABA to form ABA-GE is a critical pathway for inactivating the hormone and maintaining proper physiological function nih.gov.

On the hydrolysis side of the cycle, mutants of β-glucosidases have revealed the mechanism for releasing active ABA from its stored, inactive form. Specific β-glucosidases, namely AtBG1 and AtBG2, have been identified as responsible for hydrolyzing ABA-GE in Arabidopsis nih.gov. These enzymes are localized to the endoplasmic reticulum (AtBG1) and the vacuole (AtBG2), respectively, which allows for precise compartmentalized control over ABA release nih.gov. The enzyme from various sources hydrolyzes the biologically inactive beta-D-glucopyranosyl ester of abscisic acid to produce active ABA wikipedia.org. The study of mutants such as atbg1 and atbg2 has been fundamental to understanding how plants rapidly mobilize their ABA reserves in response to environmental cues.

The following table details key genetic mutants and their observed phenotypes related to ABA and ABA-GE metabolism.

| Mutant Gene | Enzyme Affected | Organism | Key Phenotype |

| UGT71B6, UGT71B7, UGT71B8 (RNAi) | UDP-glucosyltransferases | Arabidopsis thaliana | ~2-fold increase in cellular ABA levels; hypersensitivity to exogenous ABA; enhanced resistance to osmotic stress nih.gov. |

| atbg1 | β-glucosidase | Arabidopsis thaliana | Impaired hydrolysis of ABA-GE in the endoplasmic reticulum, affecting rapid ABA mobilization nih.gov. |

| atbg2 | β-glucosidase | Arabidopsis thaliana | Reduced hydrolysis of ABA-GE stored in the vacuole nih.gov. |

| aba2, aba3 | ABA biosynthesis enzymes | Arabidopsis thaliana | Reduced endogenous ABA levels; reduced seed dormancy and a wilty phenotype due to excessive water loss nih.gov. |

Interplay with Abscisic Acid Signaling Pathways and Hormonal Crosstalk

The metabolism of ABA-GE is deeply integrated with the broader ABA signaling network and interacts with other hormone pathways to orchestrate plant growth, development, and stress responses. The reversible conversion between active ABA and inactive ABA-GE provides a dynamic control mechanism, allowing the plant to maintain a large reserve of hormone that can be quickly mobilized when needed . This cycle of conjugation and deconjugation is a central element of ABA homeostasis nih.gov.

The core ABA signaling pathway consists of three main components: PYR/PYL/RCAR receptors, Protein Phosphatase 2C (PP2C) negative regulators, and SNF1-related protein kinase 2 (SnRK2) positive regulators frontiersin.orgnih.gov. When ABA binds to its receptors, the receptors inhibit PP2C activity, which in turn allows for the activation of SnRK2 kinases. These kinases then phosphorylate downstream targets, including transcription factors, to initiate physiological responses. The regulation of ABA-GE metabolism is tied to this pathway, as stress signals that activate ABA signaling can also transcriptionally regulate the UGT and BGLU genes that control the size of the active ABA pool. For example, ABA-responsive elements (ABREs) are present in the promoters of many drought-responsive genes, including those involved in ABA biosynthesis, indicating a direct link between the signaling cascade and metabolic regulation core.ac.uk.

The ABA signaling pathway does not operate in isolation; it engages in extensive crosstalk with other phytohormone signaling pathways.

Auxin : ABA and auxin often act antagonistically. In Arabidopsis, ABA-induced expression of AUXIN RESPONSE FACTOR 2 (ARF2) leads to increased sensitivity to ABA during seed germination and root growth frontiersin.orgnih.govmdpi.com.

Gibberellins (GA) : ABA and GA have opposing effects on processes like seed dormancy and germination. High ABA levels combined with low GA levels promote and maintain dormancy, and this balance is partly controlled by the metabolic regulation of both hormones mdpi.com.

Cytokinins (CK) : ABA and cytokinin also interact to regulate stress responses. ABA has been shown to decrease the expression of CKX genes, which encode the cytokinin oxidase enzyme responsible for cytokinin degradation frontiersin.orgnih.gov.

Ethylene (ET), Jasmonic Acid (JA), and Salicylic Acid (SA) : ABA signaling is integrated with pathways of these hormones, which are typically associated with biotic stress responses, creating a complex network that allows plants to mount a tailored response to combined stresses nih.gov.

Future Directions and Emerging Research Avenues on + Abscisic Acid D Glucopyranosyl Ester

Unraveling Comprehensive Regulatory Networks Controlling its Homeostasis

The cellular concentration of active ABA is critical for orchestrating plant development and responses to stress. nih.govjipb.net This level is tightly controlled by a balance between biosynthesis, catabolism, and transport. nih.gov The conjugation of ABA to form ABA-GE is a key catabolic pathway, while the hydrolysis of ABA-GE provides a rapid mechanism to increase ABA levels when needed. nih.govuni.lu Future research must focus on elucidating the comprehensive gene regulatory networks (GRNs) that govern this homeostasis.

The formation of ABA-GE is catalyzed by ABA-uridine diphosphate (B83284) (UDP) glucosyltransferases (UGTs). nih.gov In Arabidopsis, members of the UGT71 family, including UGT71B6, UGT71B7, UGT71B8, and the more recently characterized UGT71C5, are crucial for ABA conjugation and play significant roles in stress adaptation. nih.govmdpi.com Conversely, the release of free ABA from ABA-GE is mediated by β-glucosidases (BGs), such as AtBG1 and AtBG2, which are localized to the endoplasmic reticulum and vacuole, respectively. nih.govmedchemexpress.com

The expression of these synthesis and hydrolysis enzymes is dynamically regulated by environmental stimuli like drought, salinity, and wounding. nih.govnih.gov For instance, the ABA gene regulatory network in Arabidopsis is known to be highly intricate, involving hundreds of transcription factors (TFs), with the bZIP family being particularly prominent. nih.govuu.nl A key challenge is to map how these TFs and other regulatory elements specifically control the genes responsible for ABA-GE metabolism in response to various signals. Understanding this network will clarify how plants fine-tune ABA levels with precision to balance growth with stress tolerance. nih.gov

Key Research Questions:

Which specific transcription factors directly bind to the promoters of UGT and BG genes to regulate their expression?

How do different environmental stresses trigger distinct regulatory pathways controlling ABA-GE turnover?

What role do post-translational modifications play in activating or deactivating the enzymes involved in ABA-GE metabolism?

Elucidating Precise Signaling Roles Beyond Abscisic Acid Release

While the primary function of ABA-GE is to serve as a readily available source of active ABA, emerging evidence suggests its role may be more complex than simple storage. uni.lumedchemexpress.com The transport and subsequent hydrolysis of ABA-GE in specific subcellular compartments could represent a sophisticated signaling mechanism in itself. The targeted delivery of ABA-GE to a particular location, such as the nucleus, for conversion into active ABA allows for highly localized signaling events.

A compelling example is the action of the ATP-binding cassette (ABC) transporter ABCG16 in Arabidopsis. uni.lu Research indicates that ABCG16-mediated transport of ABA-GE into the endoplasmic reticulum and/or nucleus enhances ABA levels specifically within the nucleus. uni.lu This localized increase in ABA can then activate nuclear ABA signaling pathways, such as the PYL8-mediated pathway that regulates root growth. uni.lu This suggests that the flux of ABA-GE across internal membranes is not merely for sequestration but is a regulated process that dictates the initiation site of ABA signaling. Future studies should investigate whether ABA-GE itself can be perceived by receptors or modulate protein activity, or if its signaling capacity is exclusively tied to its potential to be converted to ABA.

Key Research Questions:

Does ABA-GE have any direct biological activity or does it function solely as an ABA precursor?

How is the transport of ABA-GE into different organelles regulated to achieve signaling specificity?

Are there specific cellular processes that are controlled by the localized hydrolysis of ABA-GE, as opposed to de novo ABA biosynthesis?

Characterization of Novel Metabolizing Enzymes and Transporters

The identification of the enzymes and transporters that govern ABA-GE metabolism is fundamental to understanding its function. While several key proteins have been identified in model organisms like Arabidopsis, many more likely await discovery, particularly in other plant species. nih.govmdpi.com Characterizing these novel proteins is essential for a complete picture of ABA homeostasis.

Known metabolizing enzymes include various UGTs that synthesize ABA-GE and BGs that hydrolyze it. nih.govnih.gov Transporters responsible for moving ABA-GE into storage compartments like the vacuole or signaling locations like the ER have also been identified, primarily belonging to the ABC transporter family. mdpi.commedchemexpress.com The characterization of an ABA-inducible glucosyltransferase from adzuki bean highlights the diversity of these enzymes across the plant kingdom. nih.gov Future research efforts should employ genetic screens, proteomic analyses, and biochemical assays to identify and characterize new players in the ABA-GE metabolic pathway from a wider range of plant species.

Table 1: Known Enzymes and Transporters Involved in (+)-Abscisic Acid D-Glucopyranosyl Ester Metabolism

| Protein Name | Protein Type | Organism | Function | Reference |

|---|---|---|---|---|

| UGT71B6, UGT71B7, UGT71B8 | UDP-Glucosyltransferase | Arabidopsis thaliana | Catalyzes the conjugation of ABA to form ABA-GE. | nih.gov |

| UGT71C5 | UDP-Glucosyltransferase | Arabidopsis thaliana | A predominant contributor to ABA conjugation and homeostasis. | mdpi.com |

| AOG (ABA-inducible GTase) | Glucosyltransferase | Vigna angularis (Adzuki Bean) | ABA-specific glycosylation, induced by stress. | nih.govnih.gov |

| AtBG1 | β-Glucosidase | Arabidopsis thaliana | Hydrolyzes ABA-GE in the endoplasmic reticulum to release ABA. | nih.gov |

| AtBG2 | β-Glucosidase | Arabidopsis thaliana | Hydrolyzes ABA-GE in the vacuole to release ABA. | nih.gov |

| SbBGLU22 | β-Glucosidase | Sorghum bicolor | Gene involved in ABA-GE hydrolysis, related to salt tolerance. | uni.lu |

| ABC Transporters | Transporter | Arabidopsis thaliana | Mediate vacuolar transport of ABA-GE. | mdpi.commedchemexpress.com |

| Proton-Antiport Mechanisms | Transporter | Arabidopsis thaliana | Contribute to the vacuolar transport of ABA-GE. | mdpi.commedchemexpress.com |

Spatiotemporal Dynamics of this compound in Specific Tissues and Cell Types

The concentration and localization of ABA-GE are not static; they change dynamically in response to developmental cues and environmental signals. researchgate.netnih.gov Understanding these spatiotemporal dynamics is crucial for linking ABA-GE metabolism to specific physiological outcomes.

Research in Scots pine (Pinus sylvestris) has shown that ABA-GE levels fluctuate differently in various parts of the shoot—such as needles, buds, and the axis—in response to water stress and subsequent rewatering. researchgate.net For instance, during water stress, an accumulation of ABA-GE was observed, particularly in the needles, indicating that both ABA biosynthesis and its conjugation are stimulated. researchgate.net Furthermore, the ratio of free ABA to ABA-GE can shift dramatically with seasonal changes. researchgate.net In wheat (Triticum aestivum), the germination response to suboptimal temperatures is linked to the modulation of ABA metabolism and sensitivity in the embryo and endosperm tissues, implying a critical role for ABA-GE dynamics in these specific seed compartments. nih.gov Similarly, studies in adzuki bean (Vigna angularis) revealed that the gene for an ABA-specific glucosyltransferase is more highly expressed in hypocotyls than in leaves under drought and wounding stress. nih.gov

Future studies using advanced imaging techniques and tissue-specific analysis will be vital to map the precise location of ABA-GE and its metabolizing enzymes at the cellular and subcellular levels, providing deeper insights into its role in localized plant responses.

Comparative Studies Across Diverse Plant Species and Ecological Contexts

While much of our foundational knowledge of ABA-GE comes from the model plant Arabidopsis thaliana, it is crucial to extend this research to a diverse range of plant species from different ecological backgrounds. nih.gov Comparative studies can reveal both conserved mechanisms and species-specific adaptations related to ABA-GE metabolism.

Research has already highlighted differences and similarities across species. For example, specific enzymes and regulatory factors have been identified in crops like peanut (Arachis hypogaea), sorghum (Sorghum bicolor), and wheat (Triticum aestivum), often in the context of abiotic stress tolerance. nih.govuni.lunih.gov Studies in Scots pine, a gymnosperm, provide valuable insights into how these pathways function in woody perennials. researchgate.net By comparing how different plants—from drought-resistant desert species to flood-tolerant wetland species—manage their ABA-GE pools, researchers can uncover novel strategies for stress adaptation. This knowledge could be invaluable for developing crops with enhanced resilience to challenging environmental conditions.

Table 2: Comparative Research Findings on this compound Across Plant Species

| Plant Species | Ecological Context/Focus | Key Findings | Reference |

|---|---|---|---|

| Arabidopsis thaliana | Model Organism / Abiotic Stress | Identification of core UGT and BG enzymes (UGT71 family, AtBG1/2) and transporters (ABCG16) for ABA-GE metabolism. | nih.govuni.lumdpi.com |

| Vigna angularis (Adzuki Bean) | Abiotic Stress (Drought, Wounding) | Isolated an ABA-inducible glucosyltransferase (AOG) with high specificity for ABA. | nih.govnih.gov |

| Arachis hypogaea (Peanut) | Drought Stress | ABA homeostasis is maintained by a balance between biosynthesis, transport, and catabolism (including ABA-GE formation). | nih.gov |

| Pinus sylvestris (Scots Pine) | Water Stress / Seasonality | ABA and ABA-GE levels change dynamically in different tissues (needles, axis) in response to stress and season. | researchgate.net |

| Sorghum bicolor (Sorghum) | Salt Stress | Identified a transcription factor (SbWRKY55) and a β-glucosidase gene (SbBGLU22) that modulate ABA-GE levels for salt tolerance. | uni.lu |

Q & A

Q. What methodologies are recommended for detecting and quantifying ABA-GE in plant tissues?

ABA-GE can be detected and quantified using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) . This method allows precise separation of ABA-GE from free ABA and other conjugates, with sensitivity down to picomolar levels. For example, LC-DAD-ESI-MSn has been used to identify ABA-GE in berry fruit wines, distinguishing it from structurally similar compounds like ursolic acid . Additionally, enzymatic hydrolysis assays (e.g., using β-glucosidases such as EC 3.2.1.175) can validate ABA-GE identity by measuring liberated ABA via ELISA or HPLC .

Q. How does ABA-GE contribute to ABA homeostasis under non-stress conditions?

ABA-GE acts as a storage form of ABA, sequestered in vacuoles and the endoplasmic reticulum. Its synthesis via glucosyltransferases and hydrolysis via specific β-glucosidases (e.g., EC 3.2.1.175) maintains a dynamic equilibrium with free ABA. This compartmentalization prevents uncontrolled ABA signaling during normal growth, as shown in studies on tomato seed development and Cypripedium formosanum embryogenesis .

Q. What experimental models are suitable for studying ABA-GE dynamics?

Arabidopsis thaliana mutants (e.g., ugt71b6 or bg1) with disrupted ABA-GE metabolism are ideal for functional studies. Hydroponic systems under controlled osmotic stress (e.g., PEG-induced dehydration) allow real-time tracking of ABA-GE hydrolysis and ABA release. Cell fractionation techniques (e.g., vacuolar isolation) can further localize ABA-GE pools .

Advanced Research Questions

Q. What molecular mechanisms regulate ABA-GE transmembrane transport, and how can they be experimentally validated?

ABA-GE transport is linked to GO:1902418 , implicating ATP-binding cassette (ABC) transporters or proton-gradient-driven carriers. In planta validation involves:

Q. How do conflicting data on ABA-GE’s role in stress responses arise, and how can they be resolved?

Discrepancies often stem from:

- Tissue-specific hydrolysis rates : For example, root vs. leaf tissues may express varying β-glucosidase activities.

- Stress type and duration : ABA-GE hydrolysis is rapid under acute dehydration but delayed during salt stress.

- Analytical limitations : Cross-reactivity in immunoassays or poor LC-MS resolution may overestimate ABA-GE levels.

To resolve these, combine time-course experiments with enzyme-specific inhibitors (e.g., abscinazole-E2B for ABA biosynthesis) and multiple detection platforms (e.g., LC-MS and enzymatic validation) .

Q. What is the structural basis for the substrate specificity of β-glucosidases targeting ABA-GE?

The enzyme EC 3.2.1.175 hydrolyzes ABA-GE but not β-D-glucopyranosyl zeatin, due to stereochemical constraints in its active site. Molecular docking simulations and site-directed mutagenesis of conserved residues (e.g., Glu³⁸⁷ in Arabidopsis BG1) reveal that hydrophobic interactions with ABA’s cyclohexene ring are critical. Comparative studies with non-hydrolyzable analogs (e.g., methyl-esterified ABA-GE) further clarify specificity .

Q. How does ABA-GE interact with other phytohormone conjugates in stress signaling networks?

ABA-GE hydrolysis coordinates with jasmonate-glucoside and salicylate-β-glucoside dynamics. Transcriptomic co-expression networks (e.g., GO:0098721, GO:0098702) suggest shared transporters or regulatory nodes. Dual-labeling experiments (¹³C-ABA-GE + ¹⁵N-jasmonate-glucoside) combined with RNA-seq can map crosstalk pathways .

Methodological Challenges and Solutions

Q. What are the pitfalls in quantifying ABA-GE during seed development, and how can they be mitigated?

Challenges include:

- Matrix effects : High lipid content in seeds interferes with LC-MS. Solution: Solid-phase extraction (SPE) with C18 columns.

- Enzymatic degradation during extraction : Use liquid nitrogen snap-freezing and methanol-based extraction buffers at -20°C.

- Low abundance : Immunopurification with anti-ABA-GE polyclonal antibodies enhances sensitivity .

Q. How can isotopic labeling improve tracking of ABA-GE turnover in vivo?

¹³C- or ²H-labeled ABA-GE, synthesized via in vitro enzymatic glucosylation of labeled ABA, enables:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.